molecular formula C6H13ClFN B2709482 [1-(Fluoromethyl)cyclobutyl]methanamine;hydrochloride CAS No. 1783758-05-3

[1-(Fluoromethyl)cyclobutyl]methanamine;hydrochloride

Cat. No.: B2709482
CAS No.: 1783758-05-3
M. Wt: 153.63
InChI Key: OJWGWYQBSHIZSW-UHFFFAOYSA-N
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Description

[1-(Fluoromethyl)cyclobutyl]methanamine hydrochloride is a cyclobutane-derived primary amine featuring a fluoromethyl substituent on the cyclobutyl ring.

Properties

IUPAC Name

[1-(fluoromethyl)cyclobutyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c7-4-6(5-8)2-1-3-6;/h1-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWGWYQBSHIZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Fluoromethyl)cyclobutyl]methanamine;hydrochloride typically involves the reaction of cyclobutanemethanamine with fluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the substitution of a hydrogen atom with a fluoromethyl group .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Chemistry: In chemistry, [1-(Fluoromethyl)cyclobutyl]methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of fluoromethyl groups on biological systems. It serves as a model compound for understanding the interactions between fluorinated molecules and biological targets .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs, particularly those targeting neurological and psychiatric disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of high-performance polymers and coatings .

Mechanism of Action

The mechanism of action of [1-(Fluoromethyl)cyclobutyl]methanamine;hydrochloride involves its interaction with specific molecular targets in biological systems. The fluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituent(s) on Cyclobutane Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
[1-(Fluoromethyl)cyclobutyl]methanamine HCl Fluoromethyl C₆H₁₂ClF₂N 179.62* Limited data; potential CNS applications
[1-(Trifluoromethyl)cyclobutyl]methanamine HCl Trifluoromethyl C₁₂H₁₄F₃N·HCl 265.70 pKa: 10.27; used in ligand synthesis
(S)-Cyclobutyl(phenyl)methanamine HCl Phenyl C₁₁H₁₄ClN 195.69 NMR data available (δ 7.36–7.28 ppm, aromatic protons)
[1-(Methylsulfanyl)cyclobutyl]methanamine HCl Methylsulfanylmethyl C₇H₁₅NS·HCl 193.73 Collision cross-section data available
[1-(3,5-Dimethylphenyl)cyclobutyl]methanamine HCl 3,5-Dimethylphenyl C₁₃H₁₉N·HCl 225.76 CAS: 1152996-05-8; structural analog

*Calculated based on molecular formula.

Key Observations:
  • Fluorine vs. Trifluoromethyl : The trifluoromethyl analog ([1-(Trifluoromethyl)cyclobutyl]methanamine HCl) exhibits higher lipophilicity (predicted density: 1.194 g/cm³) compared to the fluoromethyl derivative, which may enhance blood-brain barrier penetration .
  • Methylsulfanyl Group: The methylsulfanyl analog’s SMILES notation (CSCC1(CCC1)CN) highlights its sulfur-containing side chain, which could influence redox activity or metabolic stability .
Receptor Targeting
  • Serotonin 2C Receptor Agonists : Analogs like 1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-[(2-methoxythiophen-3-yl)methyl]methanamine HCl () demonstrate activity as functionally selective serotonin 2C receptor agonists, suggesting that cyclobutyl methanamine derivatives may have CNS applications .
  • Adenosine Receptor Ligands: Pyridine-based methanamine derivatives (e.g., 4-杂环芳基取代氨基-3,5-二氰吡啶 in ) are synthesized as adenosine receptor ligands, indicating structural versatility for receptor targeting .
Enzyme Inhibition
  • p97 ATPase Inhibition : The compound 23 in , which includes a cyclobutyl methanamine moiety, is an inhibitor of the AAA ATPase p97, a target in cancer therapy .
Table 2: Physicochemical Data for Selected Analogs
Compound Boiling Point (°C) Density (g/cm³) pKa Notable Synthetic Routes
[1-(Trifluoromethyl)cyclobutyl]methanamine HCl 248.4 (predicted) 1.194 10.27 Grignard addition to ketones
[1-(3-Fluorophenyl)cyclobutyl]methanamine HCl N/A N/A N/A Buchwald-Hartwig coupling
[1-(Methylsulfanyl)cyclobutyl]methanamine HCl N/A N/A N/A Thioether alkylation
Key Insights:
  • Thermal Stability : Sibutramine HCl () has a water content specification (4.5–6.0%), emphasizing the need for controlled hygroscopicity in hydrochloride salts .

Biological Activity

[1-(Fluoromethyl)cyclobutyl]methanamine;hydrochloride is a chemical compound characterized by the presence of a fluoromethyl group attached to a cyclobutyl structure. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications and unique biological activities. This article provides an in-depth analysis of its biological activity, synthesis, mechanism of action, and comparative studies with similar compounds.

  • Molecular Formula : C6H13ClFN
  • Molecular Weight : 153.63 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves:

  • Starting Material : Cyclobutanemethanamine.
  • Reagents : Fluoromethylating agents.
  • Conditions : The reaction is usually performed in the presence of a base to facilitate the substitution of a hydrogen atom with a fluoromethyl group under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluoromethyl group enhances binding affinity to various enzymes and receptors, which can modulate their activity and influence cellular signaling pathways. This interaction may lead to significant metabolic changes and alterations in physiological responses.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Comparative Studies

A comparison with structurally similar compounds reveals distinct differences in biological activity:

CompoundKey FeaturesBiological Activity
CyclobutanemethanamineLacks fluoromethyl groupDifferent pharmacological profile
[1-(Chloromethyl)cyclobutyl]methanamine;HClContains chloromethyl instead of fluoromethylVaries in reactivity and applications
[1-(Bromomethyl)cyclobutyl]methanamine;HClBromine substitution affects lipophilicityDifferent enzyme interactions

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Neuropharmacology : In vitro assays demonstrated that this compound could modulate neurotransmitter systems, suggesting a role in treating mood disorders .
  • Antimicrobial Screening : In a study assessing its antimicrobial properties, this compound showed moderate activity against Gram-positive bacteria, warranting further investigation into its mechanism of action and efficacy .
  • Metabolic Stability Studies : Comparative metabolic stability assessments indicated that the fluorinated compound exhibited improved stability over non-fluorinated analogs, enhancing its potential as a drug candidate.

Q & A

Q. What are the validated synthetic pathways for [1-(Fluoromethyl)cyclobutyl]methanamine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclobutane ring formation followed by fluoromethylation and amine functionalization. A common pathway includes:

Starting Materials : Cyclobutane derivatives (e.g., cyclobutanone), fluoromethylation reagents (e.g., Selectfluor), and amine precursors.

Key Steps :

  • Ring Functionalization : Introduce fluoromethyl groups via nucleophilic substitution or radical fluorination.
  • Amine Formation : Reductive amination or Gabriel synthesis to generate the primary amine.
  • Salt Formation : Reaction with HCl to produce the hydrochloride salt.

Q. Critical Variables :

  • Temperature : Higher temperatures (>100°C) may degrade fluorinated intermediates.
  • Catalysts : Palladium or copper catalysts improve fluoromethylation efficiency .
  • Purity Control : Column chromatography (silica gel) or recrystallization (ethanol/water) ensures ≥95% purity.

Q. What analytical techniques are recommended for characterizing [1-(Fluoromethyl)cyclobutyl]methanamine hydrochloride?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm cyclobutane ring geometry and fluoromethyl group integration.
    • ¹⁹F NMR : Validate fluorination efficiency (δ ≈ -200 to -220 ppm).
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ (e.g., m/z 150.1).
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and salt formation .
  • Elemental Analysis : Match experimental C/H/N/F/Cl ratios to theoretical values (e.g., C: 45.1%, H: 6.2%, F: 9.5%).

Q. How should researchers assess the stability of [1-(Fluoromethyl)cyclobutyl]methanamine hydrochloride under varying storage conditions?

Methodological Answer :

  • Accelerated Stability Testing :
    • Temperature : Store at 4°C, 25°C, and 40°C for 1–6 months.
    • Humidity : Expose to 60% and 75% RH to test hygroscopicity.
  • Analytical Monitoring :
    • HPLC : Track degradation products (e.g., free amine or defluorinated analogs).
    • pH Stability : Test solubility and stability in aqueous buffers (pH 2–9).

Q. Key Findings :

  • Optimal Storage : -20°C in desiccated, amber vials minimizes decomposition (<5% over 12 months).
  • Degradation Pathways : Hydrolysis of the fluoromethyl group in acidic conditions (pH <3) .

Advanced Research Questions

Q. How can computational modeling guide the design of [1-(Fluoromethyl)cyclobutyl]methanamine hydrochloride derivatives with enhanced bioactivity?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., GPCRs or enzymes).
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic effects of fluorination.
  • SAR Studies : Modify cyclobutane substituents (e.g., methyl vs. ethyl) and correlate with logP/pKa values.

Q. Case Study :

  • Target : Serotonin transporter (SERT).
  • Results : Fluoromethyl group enhances hydrophobic interactions (ΔG = -8.2 kcal/mol vs. -6.5 kcal/mol for non-fluorinated analog) .

Q. How should researchers resolve contradictions between experimental data and theoretical predictions for this compound?

Methodological Answer :

  • Embedded Experimental Design : Combine quantitative (e.g., kinetic studies) and qualitative (e.g., crystallography) data .
  • Sensitivity Analysis : Identify variables (e.g., solvent polarity) causing discrepancies in reaction yields.
  • Collaborative Validation : Cross-verify NMR/MS data with independent labs to rule out instrumentation bias.

Q. Example :

  • Observed vs. Predicted Solubility : Experimental solubility in DMSO (25 mg/mL) exceeded DFT predictions (15 mg/mL). Post-hoc analysis attributed this to unaccounted hydrogen bonding .

Q. What interdisciplinary approaches are effective for studying the biological mechanisms of [1-(Fluoromethyl)cyclobutyl]methanamine hydrochloride?

Methodological Answer :

  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC50 against monoamine oxidases (MAO-A/MAO-B).
    • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to track permeability in BBB models.
  • In Vivo Studies :
    • Pharmacokinetics : Administer IV/PO doses in rodent models; analyze plasma half-life via LC-MS/MS.
    • Metabolite Profiling : Identify defluorinated metabolites using HRMS/MS .

Q. How can researchers optimize enantioselective synthesis of [1-(Fluoromethyl)cyclobutyl]methanamine hydrochloride?

Methodological Answer :

  • Chiral Catalysts : Use (R)-BINAP or Jacobsen catalysts for asymmetric induction.
  • Kinetic Resolution : Screen lipases (e.g., CAL-B) to separate enantiomers during ester hydrolysis.
  • Circular Dichroism (CD) : Monitor enantiomeric excess (ee) during crystallization .

Q. Critical Findings :

  • Optimal Catalyst : (R)-BINAP/Pd achieved 88% ee in cyclobutane ring formation.
  • Yield Trade-off : Higher ee (≥90%) reduced overall yield by 15–20% .

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